molecular formula C9H9NO5 B14859822 [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

Cat. No.: B14859822
M. Wt: 211.17 g/mol
InChI Key: DARUISSHGXMAPS-UHFFFAOYSA-N
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Description

[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is a chemical compound with a pyridine ring substituted with a hydroxy group, a methoxycarbonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves the reaction of 2-hydroxy-6-(methoxycarbonyl)pyridine with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the methoxycarbonyl group may yield a hydroxymethyl derivative .

Scientific Research Applications

[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways may also involve modulation of gene expression or signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2-methoxycarbonyl-6-oxo-1H-pyridin-4-yl)acetic acid

InChI

InChI=1S/C9H9NO5/c1-15-9(14)6-2-5(4-8(12)13)3-7(11)10-6/h2-3H,4H2,1H3,(H,10,11)(H,12,13)

InChI Key

DARUISSHGXMAPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=O)N1)CC(=O)O

Origin of Product

United States

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